molecular formula C5H10N6 B195282 1,5-Diazidopentane CAS No. 17607-21-5

1,5-Diazidopentane

Cat. No. B195282
CAS RN: 17607-21-5
M. Wt: 154.17 g/mol
InChI Key: ZPNNZOJHQVDYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diazidopentane is a linker with two azide groups . It has a molecular formula of C5H10N6 . The compound contains several functional groups and has a total of 20 bonds, including 10 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 2 double bonds, and 2 triple bonds .


Synthesis Analysis

1,5-Diazidopentane can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . It has been used in the synthesis of pH-responsive diblock copolymers with cadaverine side groups . The compound has also been involved in the first synthesis of macrocyclic furanolabdanoids via cycloaddition of diacetylenic derivatives of lambertianic acid .


Molecular Structure Analysis

The molecular structure of 1,5-Diazidopentane consists of 10 Hydrogen atoms, 5 Carbon atoms, and 6 Nitrogen atoms . It has an average mass of 154.173 Da and a mono-isotopic mass of 154.096695 Da .


Chemical Reactions Analysis

The azide group in 1,5-Diazidopentane is highly reactive and can be used in a variety of chemical reactions, including click chemistry and bioconjugation . Due to its highly reactive nature, 1,5-Diazidopentane is commonly used as a crosslinker or linker molecule in biological and chemical applications .


Physical And Chemical Properties Analysis

1,5-Diazidopentane has 6 H bond acceptors and 0 H bond donors. It has 6 freely rotating bonds and no violations of the Rule of 5 . The compound has an ACD/LogP value of 1.23 and an ACD/LogD value of 2.00 at both pH 5.5 and pH 7.4 . Its polar surface area is 25 Å^2 .

Scientific Research Applications

Synthesis of pH-responsive Diblock Copolymers

1,5-Diazidopentane is used in the synthesis of pH-responsive diblock copolymers which have potential applications in drug delivery systems. The azide groups in 1,5-Diazidopentane react with alkyne groups to form stable triazole linkages through Click Chemistry .

Marine Natural Products Modification

It plays a role in the synthesis and structural modification of marine natural products. For example, it’s used in generating key intermediates like 1,2,4-oxadiazoles which are important for the structural modification of indole-based marine natural products .

Macrocyclic Compounds Formation

This compound is utilized in the formation of macrocyclic compounds through reactions with other organic molecules in the presence of catalysts like CuI. These macrocyclic compounds have various applications including as ligands for metal coordination .

Drug-resistant Mycobacteria Treatment

In medical research, 1,5-Diazidopentane is used in the development of BacPROTACs (bacteria-activated proteolysis targeting chimeras) which are a new strategy against drug-resistant mycobacteria .

Mechanism of Action

properties

IUPAC Name

1,5-diazidopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6/c6-10-8-4-2-1-3-5-9-11-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNNZOJHQVDYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447134
Record name Pentane, 1,5-diazido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diazidopentane

CAS RN

17607-21-5
Record name Pentane, 1,5-diazido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Diazidopentane
Reactant of Route 2
1,5-Diazidopentane
Reactant of Route 3
1,5-Diazidopentane
Reactant of Route 4
1,5-Diazidopentane
Reactant of Route 5
1,5-Diazidopentane
Reactant of Route 6
1,5-Diazidopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.